

Faricimab Non-Inferiority Trials: A Statistical Analysis and Comparison

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Compound of Interest		
Compound Name:	Faricimab	
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A comprehensive guide for researchers and drug development professionals on the statistical analysis and outcomes of key non-inferiority trials of **faricimab** for the treatment of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).

This guide provides a detailed comparison of **faricimab**'s performance against aflibercept, supported by experimental data from the pivotal Phase III TENAYA, LUCERNE, YOSEMITE, and RHINE clinical trials.

Comparative Efficacy of Faricimab

The primary objective of the TENAYA, LUCERNE, YOSEMITE, and RHINE trials was to establish the non-inferiority of **faricimab** to aflibercept in terms of visual acuity outcomes. The key efficacy endpoints were the mean change in Best-Corrected Visual Acuity (BCVA) from baseline and the change in Central Subfield Thickness (CST).

Best-Corrected Visual Acuity (BCVA)

In both the nAMD and DME trials, **faricimab** demonstrated non-inferiority to aflibercept in improving BCVA.[1][2] The non-inferiority margin was prespecified in the trial protocols.

Table 1: Mean Change in Best-Corrected Visual Acuity (BCVA) from Baseline (ETDRS Letters)



Trial (Indication)	Treatment Arm	Mean BCVA Change from Baseline	Non-Inferiority to Aflibercept
TENAYA (nAMD)	Faricimab (up to Q16W)	+5.8	Non-inferior
Aflibercept (Q8W)	+5.1	-	
LUCERNE (nAMD)	Faricimab (up to Q16W)	+6.6	Non-inferior
Aflibercept (Q8W)	+6.6	-	
YOSEMITE (DME)	Faricimab (Q8W)	+10.7	Non-inferior
Faricimab (Personalized Treatment Interval)	+11.6	Non-inferior	
Aflibercept (Q8W)	+10.9	-	_
RHINE (DME)	Faricimab (Q8W)	+11.8	Non-inferior
Faricimab (Personalized Treatment Interval)	+10.8	Non-inferior	
Aflibercept (Q8W)	+10.3	-	_

Data averaged over weeks 40, 44, and 48 for TENAYA and LUCERNE, and weeks 48, 52, and 56 for YOSEMITE and RHINE.

Central Subfield Thickness (CST)

Anatomical outcomes, as measured by the change in CST, were also a key secondary endpoint. **Faricimab** showed comparable or, in some cases, numerically greater reductions in CST compared to aflibercept.

Table 2: Mean Change in Central Subfield Thickness (CST) from Baseline (μm)



Trial (Indication)	Treatment Arm	Mean CST Change from Baseline
TENAYA (nAMD)	Faricimab (up to Q16W)	-137
Aflibercept (Q8W)	-129	
LUCERNE (nAMD)	Faricimab (up to Q16W)	-137
Aflibercept (Q8W)	-132	
YOSEMITE (DME)	Faricimab (Q8W)	-207
Faricimab (Personalized Treatment Interval)	-204	
Aflibercept (Q8W)	-197	_
RHINE (DME)	Faricimab (Q8W)	-204
Faricimab (Personalized Treatment Interval)	-197	
Aflibercept (Q8W)	-190	_

Data at week 48 for TENAYA and LUCERNE, and at year 1 for YOSEMITE and RHINE.

Experimental Protocols

The TENAYA, LUCERNE, YOSEMITE, and RHINE trials were all Phase III, multicenter, randomized, double-masked, active comparator-controlled, non-inferiority studies.[1][3][4]

Patient Population:

- TENAYA and LUCERNE: Enrolled treatment-naïve patients with neovascular age-related macular degeneration (nAMD).[5][6]
- YOSEMITE and RHINE: Enrolled patients with diabetic macular edema (DME) with center involvement.[7][8]

Randomization and Treatment Arms:



- TENAYA and LUCERNE: Patients were randomized 1:1 to receive either **faricimab** 6.0 mg at personalized dosing intervals of up to every 16 weeks (Q16W) or aflibercept 2.0 mg every 8 weeks (Q8W).[3][9]
- YOSEMITE and RHINE: Patients were randomized 1:1:1 to one of three arms: faricimab 6.0 mg administered every 8 weeks (Q8W), faricimab 6.0 mg in a personalized treatment interval (PTI) up to Q16W, or aflibercept 2.0 mg Q8W.[7][8]

Masking: All trials were double-masked, meaning both the participants and the investigators assessing the outcomes were unaware of the treatment assignment.[3][4]

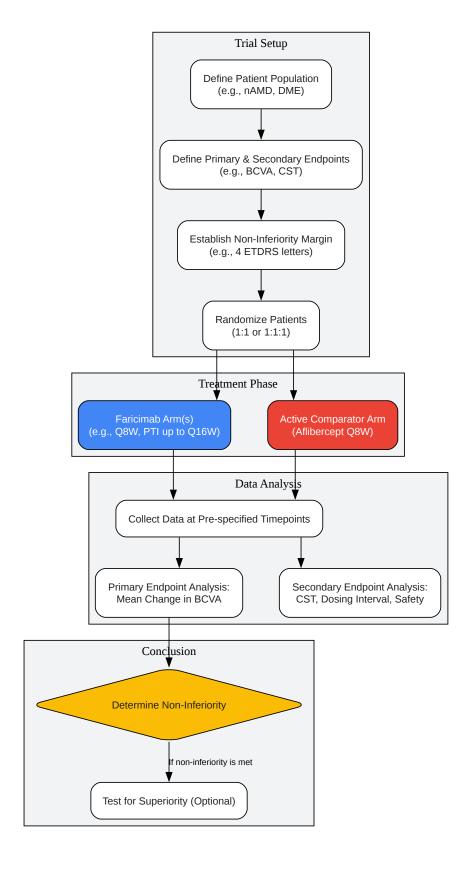
Primary Endpoint Analysis: The primary efficacy endpoint in all four trials was the mean change in BCVA from baseline, averaged over a series of visits at approximately one year.[4][5] The statistical analysis was designed to assess the non-inferiority of the **faricimab** arms to the aflibercept arm.

Secondary Endpoints: Secondary endpoints included the change in CST from baseline, the proportion of patients in the **faricimab** arms on extended dosing intervals (Q12W and Q16W), and safety assessments.[4][5]

Non-Inferiority Trial Design

The logical flow of a non-inferiority trial, as exemplified by the **faricimab** Phase III program, is to demonstrate that a new treatment is not unacceptably worse than an active control.





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Caption: Logical workflow of a non-inferiority clinical trial.



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